

# Chemical formula and molecular weight of (4R,5S)-nutlin carboxylic acid

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## Compound of Interest

Compound Name: (4R,5S)-nutlin carboxylic acid

Cat. No.: B11828062

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## Technical Guide: (4R,5S)-Nutlin Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **(4R,5S)-nutlin carboxylic acid**, a potent ligand in targeted protein degradation and cancer research. It covers its chemical properties, mechanism of action, and representative experimental protocols.

## Core Compound Properties

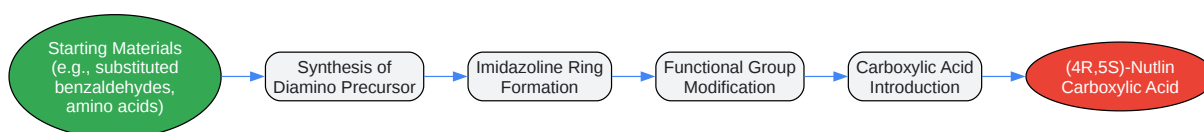
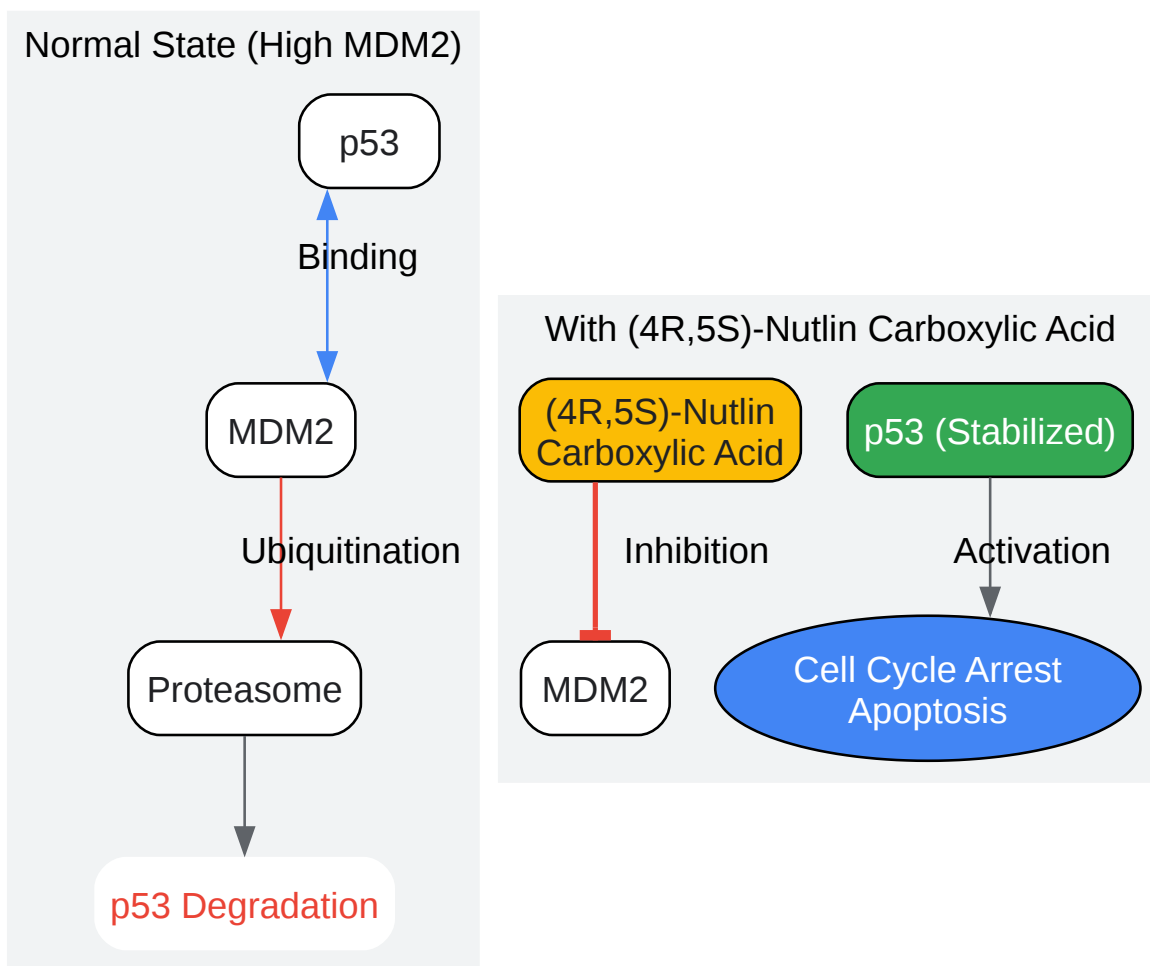
**(4R,5S)-Nutlin carboxylic acid** is a derivative of Nutlin-3 and serves as a ligand for the E3 ubiquitin ligase MDM2 (Mouse Double Minute 2 homolog).<sup>[1][2]</sup> Its primary application in contemporary drug discovery is as a component of Proteolysis Targeting Chimeras (PROTACs), where it is linked to a ligand for a target protein, facilitating the degradation of that protein.<sup>[1][2]</sup>

## Quantitative Data Summary

Property	Value	Source
Chemical Formula	C <sub>32</sub> H <sub>32</sub> Cl <sub>2</sub> N <sub>4</sub> O <sub>6</sub>	[1]
Molecular Weight	639.53 g/mol	MedChemExpress
CAS Number	2306390-08-7	[1]
Appearance	White to off-white solid	Generic
Purity	Typically ≥95%	Generic
Storage	-20°C	[1]
Primary Target	MDM2	[1][2]

## Mechanism of Action: p53-MDM2 Pathway

**(4R,5S)-Nutlin carboxylic acid** functions by disrupting the interaction between the tumor suppressor protein p53 and its negative regulator, MDM2. In many cancer cells with wild-type p53, MDM2 is overexpressed, leading to the continuous degradation of p53 and allowing cancer cells to evade apoptosis. By binding to the p53-binding pocket of MDM2, Nutlin compounds inhibit this interaction. This leads to the stabilization and accumulation of p53, which can then transcriptionally activate target genes responsible for cell cycle arrest (e.g., p21) and apoptosis.



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## References

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